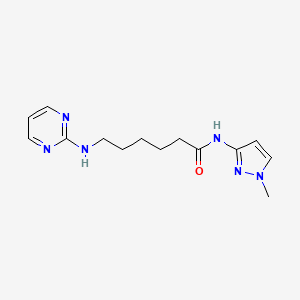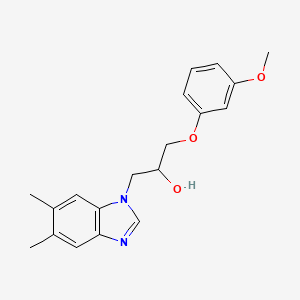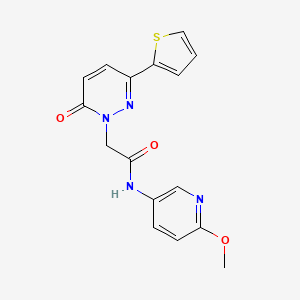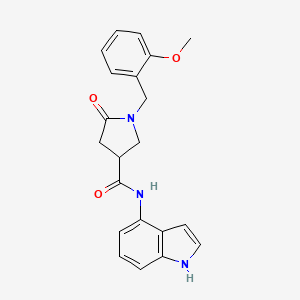![molecular formula C16H11Cl2N7O B12165022 (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165022.png)
(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolone core with a triazolopyridazine moiety and a dichlorophenyl group, making it a subject of interest for researchers in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions
Formation of Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Introduction of Triazolopyridazine Ring: The triazolopyridazine ring is introduced via a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a nitrile.
Attachment of Dichlorophenyl Group: The final step involves the condensation of the intermediate with 3,5-dichloroaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridazine ring or the dichlorophenyl group, potentially yielding reduced analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the dichlorophenyl ring.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicinal chemistry, the compound is of interest for drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazolone core with a triazolopyridazine ring and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable molecule for research and development.
特性
分子式 |
C16H11Cl2N7O |
|---|---|
分子量 |
388.2 g/mol |
IUPAC名 |
4-[(3,5-dichlorophenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Cl2N7O/c1-9-13(7-19-12-5-10(17)4-11(18)6-12)16(26)25(22-9)15-3-2-14-21-20-8-24(14)23-15/h2-8,22H,1H3 |
InChIキー |
JDAWWARRZXZJMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-cyclopentyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12164949.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12164963.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12164965.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide](/img/structure/B12164973.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164984.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12165007.png)
![3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one](/img/structure/B12165014.png)


![N,N-dimethyl-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B12165047.png)

